(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19BrN2O4 and its molecular weight is 431.286. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one has been utilized in various scientific research applications, primarily focusing on its synthesis and characterization. One study describes a convenient preparation method for derivatives related to this compound, involving arylation of azoles and subsequent reduction of the pyridine ring. This method extends to benzo analogues, demonstrating versatility in synthesizing similar compounds (Shevchuk et al., 2012). Similarly, the synthesis and characterization of related non-peptide CCR5 antagonist compounds, involving complex reaction sequences, have been reported, highlighting the compound's relevance in creating bioactive molecules (Bi, 2014).
Structural and Electronic Analysis
Additionally, the structural and electronic properties of related molecules have been extensively investigated. For instance, the structural and electronic properties of a molecule containing a similar structure were analyzed using density functional theory (DFT) and semi-empirical molecular orbital calculations. This study revealed significant interaction properties of the molecule with its environment, indicating its potential for various applications (Essa & Jalbout, 2008).
Biological and Pharmaceutical Relevance
From a biological perspective, derivatives of this compound have shown promise. For instance, certain derivatives have demonstrated significant anti-arrhythmic activity, indicating potential pharmaceutical applications (Abdel‐Aziz et al., 2009). Additionally, the compound's relevance in the design and synthesis of dual inhibitors targeting cholinesterase and monoamine oxidase adds to its importance in therapeutic applications (Bautista-Aguilera et al., 2014).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-2-1-9-22-20(16)27-15-7-10-23(11-8-15)19(24)6-4-14-3-5-17-18(12-14)26-13-25-17/h1-6,9,12,15H,7-8,10-11,13H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGUZEXBETVTSU-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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